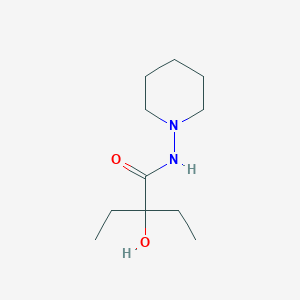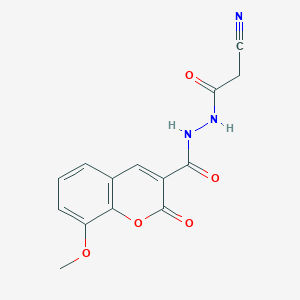![molecular formula C22H16BrN3O4 B15008093 (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrazolone core, and various substituents such as bromine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Nitration: The furan ring is then brominated and nitrated to introduce the bromine and nitro groups at specific positions.
Formation of the Pyrazolone Core: The pyrazolone core is formed through the reaction of hydrazine with an appropriate diketone.
Condensation Reaction: The final step involves the condensation of the brominated and nitrated furan derivative with the pyrazolone core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and nitro groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{[5-(2-fluoro-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine and nitro groups, along with the furan and pyrazolone cores, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H16BrN3O4 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
(4Z)-4-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H16BrN3O4/c1-13-3-5-15(6-4-13)25-22(27)18(14(2)24-25)12-17-8-10-21(30-17)19-11-16(26(28)29)7-9-20(19)23/h3-12H,1-2H3/b18-12- |
InChI-Schlüssel |
JVKIPYRKPLJGDB-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)/C(=N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)C(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)


![4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)

![N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B15008062.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
![ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B15008090.png)
![N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B15008095.png)
![(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15008099.png)
